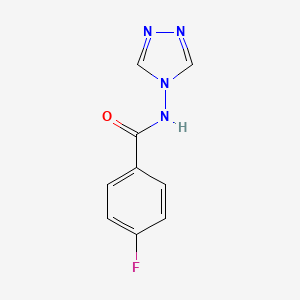

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Vue d'ensemble

Description

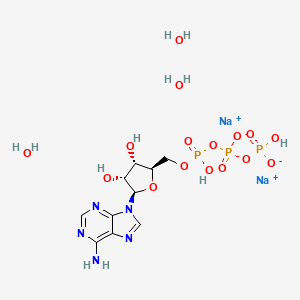

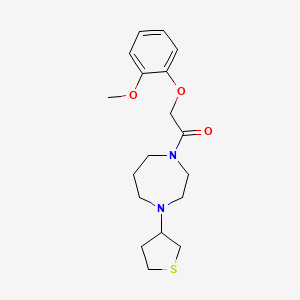

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O . It has a molecular weight of 206.18 . This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Drug Discovery

The 1,2,3-triazoles, which include “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .

Polymer Chemistry

1,2,3-triazoles have been used extensively in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .

Supramolecular Chemistry

In the field of supramolecular chemistry, 1,2,3-triazoles play a significant role due to their hydrogen bonding ability . They can form stable complexes with various guest molecules, enabling the construction of complex supramolecular architectures .

Bioconjugation

1,2,3-triazoles are also used in bioconjugation . They can act as a linker between two biomolecules, allowing for the creation of hybrid molecules with new properties .

Fluorescent Imaging

1,2,3-triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes .

Materials Science

In materials science, 1,2,3-triazoles have been used to create new materials with unique properties . For example, complex 4 can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

Antibacterial Agents

1,2,4-triazoles, a close relative of 1,2,3-triazoles, have shown significant antibacterial activity . This suggests that “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” could potentially be used as an antibacterial agent .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Action Environment

The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTTXQVAMGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330939 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide | |

CAS RN |

331434-05-0 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)